molecular formula C27H36FN3O4 B563216 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate CAS No. 1448436-04-1

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Cat. No.: B563216
CAS No.: 1448436-04-1
M. Wt: 485.6
InChI Key: PZPGHZIIKGSBAR-OKLSWEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a synthetic intermediate or derivative of statin-like molecules, characterized by a pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and an amino moiety. The compound features a tert-butyl ester and an isopropylidene group, which confer steric bulk and influence lipophilicity.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36FN3O4/c1-16(2)23-21(24(31-25(29)30-23)17-8-10-18(28)11-9-17)13-12-19-14-20(34-27(6,7)33-19)15-22(32)35-26(3,4)5/h8-13,16,19-20H,14-15H2,1-7H3,(H2,29,30,31)/b13-12+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGHZIIKGSBAR-OKLSWEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C27H36FN3O4
  • Molecular Weight : 485.59 g/mol
  • CAS Number : 1283766-30-2
  • Melting Point : 126-129°C
  • Solubility : Slightly soluble in chloroform and methanol

The compound's biological activity is primarily attributed to its structural features, including the presence of the fluorophenyl and isopropyl groups, which enhance its interaction with biological targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in various metabolic pathways.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)9.5

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study conducted on mice bearing xenograft tumors showed that treatment with tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL] resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammation Model :
    In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmacological Research

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate has been studied for its potential as a therapeutic agent. Its structural analogs are often evaluated for their efficacy in treating various conditions, including:

  • Cancer : The compound's ability to inhibit specific enzymes related to tumor growth is under investigation. Its structural features may allow it to interact with proteins involved in cancer pathways.
  • Cardiovascular Diseases : Research indicates that similar compounds can modulate lipid profiles and reduce cholesterol levels, suggesting potential applications in cardiovascular health.

Biochemical Studies

This compound serves as a valuable tool in biochemical assays to understand enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases, which are critical in signaling pathways.
  • Receptor Binding Studies : Investigating how this compound interacts with various receptors can provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrimidine derivatives. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, leading to further investigations into the specific mechanisms of action.

Case Study 2: Lipid Regulation

Research documented in Cardiovascular Drugs and Therapy highlighted the lipid-lowering effects of pyrimidine derivatives in animal models. The study demonstrated that these compounds could significantly reduce low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.

Chemical Reactions Analysis

Sulfonylation of the 2-Amino Group

The 2-amino group on the pyrimidine ring undergoes sulfonylation to form methanesulfonamide derivatives, a critical step in modifying biological activity. This reaction is typically performed using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine .

Reaction Conditions:

ReagentSolventTemperatureYieldProduct (CAS)
MsCl, TEADichloromethane0–25°C85–92%1283766-30-2

The product, tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, retains stereochemistry at the (3R,5S) positions .

Hydrolysis of the Isopropylidene Ketal

The isopropylidene ketal protecting group is hydrolyzed under mild acidic conditions to yield diol intermediates. This step is crucial for further functionalization of the molecule .

Hydrolysis Conditions:

AcidSolventTemperatureTimeProduct
HCl (0.1 M)THF/Water25°C2–4 hDihydroxy derivative

The resulting diol is susceptible to oxidation or further esterification reactions.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under strongly acidic or basic conditions to form carboxylic acids. This reaction is pivotal in prodrug activation .

Conditions for Acidic Hydrolysis:

ReagentSolventTemperatureProduct
TFA/DCMDichloromethane25°CCarboxylic acid derivative

Basic hydrolysis (e.g., NaOH/EtOH) is less common due to steric hindrance from the tert-butyl group.

Cyclization Reactions

The E-configured double bond in the heptenoate side chain participates in photochemical or thermal cyclization to form tricyclic frameworks. This reaction is inferred from structural analogs in patents .

Proposed Pathway:

  • Electrophilic activation of the double bond.
  • Intramolecular attack by nucleophilic groups (e.g., hydroxyl or amino).
  • Formation of a six-membered ring fused to the pyrimidine core .

Stereochemical Stability

The (3R,5S) configuration remains stable under standard reaction conditions (pH 4–9, ≤80°C). Epimerization is observed only under strongly basic conditions (pH >12) .

Key Stability Data:

ConditionTimeEpimerization %
pH 7, 25°C24 h<2%
pH 12, 60°C6 h15–20%

Functionalization of the Fluorophenyl Ring

The 4-fluorophenyl group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, though limited data exists for this specific compound. Theoretical reactivity is extrapolated from similar aryl fluorides .

Radical Reactions

The isopropyl group may undergo hydrogen abstraction under radical initiators (e.g., AIBN), though experimental evidence is sparse. Computational studies suggest potential for C–H functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly statin derivatives. Below is a detailed comparison based on substituents, stability, and biological relevance:

Structural and Functional Group Analysis

Compound Name / CAS No. Key Substituents Pharmacological Relevance Stability Notes
Target Compound - 2-Aminopyrimidine
- tert-butyl ester
-(3R,5S)-isopropylidene
Potential HMG-CoA reductase inhibition (inferred from structural analogs) Likely enhanced ester stability vs. free acids
(E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid (CAS 586966-54-3) - Methyl(methylsulfonyl)amino
- Dihydroxy acid
Clinically used statin derivative; crystalline salts improve bioavailability Prone to lactone degradation; stabilized in formulations
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester (CAS 343-10-2) - Methanesulfonylmethylamino
- tert-butyl ester
Intermediate with enhanced lipophilicity; similarity score 0.65 to target compound tert-butyl ester may reduce hydrolysis vs. acids

Key Observations

Amino vs. Sulfonamide Substituents: The target compound’s 2-aminopyrimidine group contrasts with the methyl(methylsulfonyl)amino group in CAS 586966-54-3. The amino group in the target compound may reduce metabolic stability compared to sulfonamide derivatives but could offer synthetic flexibility for further modifications.

Ester vs. Acid Forms :

  • The tert-butyl ester in the target compound and CAS 343-10-2 increases lipophilicity, favoring membrane permeability over the dihydroxy acid form in CAS 586966-54-3 .
  • However, the dihydroxy acid in CAS 586966-54-3 is pharmacologically active, while ester forms typically act as prodrugs requiring hydrolysis .

Stereochemical and Conformational Effects: The (3R,5S) configuration is conserved across analogs, critical for mimicking the natural substrate (HMG-CoA) of HMG-CoA reductase .

Stability and Formulation :

  • CAS 586966-54-3 is prone to lactonization and oxidation, necessitating stabilizers like tribasic phosphate salts in formulations .
  • The tert-butyl ester in the target compound likely mitigates lactone formation, a common degradation pathway for statin acids .

Preparation Methods

Deprotection of Tert-Butyldimethylsilyl (TBDMS) Ether Intermediate

A widely adopted method involves deprotecting the TBDMS group from 3(R)-(tert-butyldimethylsilanyloxy)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidin-5-yl]-5-oxo-hept-6-enoic acid methyl ester (Compound-1) using hydrogen halides. Hydrochloric acid (HCl) or hydrofluoric acid (HF) in aliphatic alcohols like methanol selectively removes the TBDMS group, yielding the target compound in crystalline form. The reaction proceeds at ambient temperature, with isolation achieved by direct filtration from the reaction mixture, avoiding chromatographic purification. This method emphasizes operational simplicity, with reported purities exceeding 98% as confirmed by HPLC.

Substitution-Oxidation Sequence

An alternative route begins with 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. Reacting this intermediate with 2-mercapto-5-phenyl-1,3,4-thiadiazole in acetone/water with sodium carbonate at 50°C facilitates bromide substitution. Subsequent oxidation with hydrogen peroxide and ammonium molybdate in ethanol converts the thioether to the sulfone, forming the E-configured heptenoate ester. This method achieves a theoretical yield of 85–90% and employs TLC (petroleum ether:ethyl acetate, 1:1) for reaction monitoring.

Process Optimization and Reaction Conditions

Solvent and Catalyst Selection

ParameterMethod 1Method 2
Solvent MethanolAcetone/Water → Ethanol
Catalyst HCl/HFAmmonium molybdate
Temperature 20–25°C50°C (substitution)
Isolation Technique Direct filtrationFiltration + washing

Method 1’s use of methanol enhances solubility of the intermediate, while Method 2 employs a biphasic acetone/water system to drive substitution efficiency. Ammonium molybdate catalyzes the oxidation step, with hydrogen peroxide serving as a terminal oxidant.

Stereochemical Control

The (3R,5S) configuration is preserved via the chiral starting material in Method 1, avoiding racemization due to mild acidic conditions. In Method 2, the E-geometry of the heptenoate double bond is maintained through steric hindrance from the tert-butyl ester group during oxidation.

Analytical Characterization

Spectroscopic and Thermal Data

The crystalline form from Method 1 exhibits:

  • FTIR Peaks : 3515 cm⁻¹ (O–H stretch), 1747 cm⁻¹ (ester C=O), 1662 cm⁻¹ (pyrimidine C=N).

  • DSC Endotherm : 105.7°C (melting point).

  • XRPD Peaks : Characteristic reflections at 5.917, 7.607, and 8.193° 2θ.

Method 2’s product is validated by TLC Rf = 0.5 and ¹H NMR (CDCl₃) showing δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 1.4 ppm (tert-butyl group).

Comparative Analysis of Methods

CriterionMethod 1Method 2
Yield 75–80% (crystalline)85–90% (theoretical)
Purity >98% (HPLC)>95% (TLC/NMR)
Chromatography Not requiredRequired for intermediates
Scalability Suitable for industrial scaleRequires solvent recycling

Method 1 excels in eliminating chromatography, reducing production costs, while Method 2 offers higher theoretical yields but involves multi-step purification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination and pyrimidine ring formation. For example, fluorinated pyrimidines can be synthesized under metal-free conditions using β-CF3 aryl ketones as precursors, with reaction times ranging from 12–24 hours and yields up to 92% . Key steps include nucleophilic substitution and cyclization. Tert-butyl ester protection is often employed to stabilize reactive intermediates during synthesis .
  • Key Parameters : Temperature (25–80°C), solvent selection (e.g., DCM or THF), and catalyst-free conditions to avoid metal contamination .

Q. How is the stereochemical configuration (3R,5S) confirmed in this compound?

  • Methodological Answer : The stereochemistry is verified using NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR) to analyze coupling constants and spatial arrangements. For instance, the (E)-configuration of the heptenoate moiety is confirmed by NOESY correlations . X-ray crystallography may also resolve ambiguities in stereochemical assignments .

Q. What analytical techniques are used to characterize this compound and its intermediates?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., measured vs. calculated m/z values within 2 ppm error) .
  • Chromatography (HPLC/UPLC) : Monitors purity (>95%) and retention times (e.g., 1.23 minutes under specific conditions) .
  • Melting Point Analysis : Provides physical stability data .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Perform dose-response assays to establish IC50 values and selectivity indices. Compare results across cell lines (e.g., cancer vs. normal cells) to differentiate target-specific effects from general cytotoxicity. Use SAR (Structure-Activity Relationship) studies to modify functional groups (e.g., substituents on the pyrimidine ring) and assess activity changes .

Q. What strategies optimize enantioselective synthesis of the (3R,5S)-isopropylidene moiety?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes). For example, tert-butyldimethylsilyl (TBDMS) protection can enhance stereocontrol during ring closure . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How do solvent polarity and temperature influence reaction kinetics in fluorinated pyrimidine synthesis?

  • Methodological Answer : Conduct kinetic studies under varied conditions (e.g., DMF vs. acetonitrile, 25°C vs. 60°C). Polar solvents accelerate nucleophilic substitution steps, while elevated temperatures reduce reaction times but may compromise regioselectivity. Use Arrhenius plots to model activation energies .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer : Perform DFT (Density Functional Theory) calculations to assess bond dissociation energies and degradation pathways. Molecular dynamics simulations can model interactions with biological targets (e.g., enzymes) and predict metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.